![molecular formula C10H6BrF2NO2 B1409706 Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate CAS No. 1805594-01-7](/img/structure/B1409706.png)
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Overview
Description
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate (MBCF) is a small organic compound that has numerous applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of other compounds and has been used in a variety of research applications.
Mechanism of Action
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to act as a proton donor in the presence of an acid. This is due to its highly reactive bromine atom, which is able to donate a proton to an acceptor molecule. Additionally, Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to act as an electron acceptor in the presence of a base. This is due to its highly reactive cyano group, which is able to accept electrons from a donor molecule.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, as well as reduce inflammation.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a number of advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and its highly reactive bromine and cyano groups make it ideal for a variety of syntheses. However, it can also be a hazardous compound, and precautions must be taken when working with it. Additionally, it can be difficult to handle due to its high reactivity.
Future Directions
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a number of potential future applications. It could be used in the synthesis of novel compounds, such as fluorescent probes and dyes. Additionally, it could be used in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, its antioxidant and antimicrobial properties could be further explored for potential therapeutic applications. Finally, its use as a catalyst could be further explored in order to develop more efficient and cost-effective syntheses.
Scientific Research Applications
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as well as a catalyst in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the synthesis of fluorescent probes, dyes, and other molecules.
properties
IUPAC Name |
methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-6(9(12)13)2-5(4-14)3-7(8)11/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGGFOMZMRNSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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